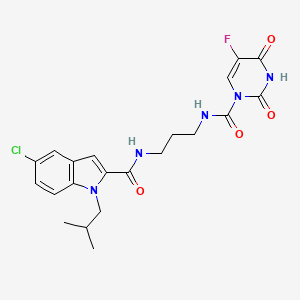
SARS-CoV-2-IN-58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-58 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the replication and spread of the virus. The development and study of this compound are crucial in the ongoing efforts to find effective treatments and interventions for COVID-19.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-58 involves a series of chemical reactions that are meticulously designed to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves the use of industrial reactors and continuous flow systems that allow for the efficient handling of large quantities of reactants and products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and water are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-58 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a model system to study the interactions between small molecules and viral proteins.
Biology: It serves as a tool to investigate the biological pathways involved in viral replication and host cell interactions.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19. Its ability to inhibit specific viral proteins makes it a promising candidate for drug development.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing of antiviral drugs.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-58 involves its interaction with specific molecular targets within the virus. The compound binds to the active site of a viral enzyme, inhibiting its activity and preventing the replication of the virus. This inhibition disrupts the viral life cycle, reducing the viral load and mitigating the severity of the infection. The molecular pathways involved include the inhibition of viral proteases and interference with viral RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
SARS-CoV-2-IN-58 is compared with other similar compounds to highlight its unique properties and advantages.
Similar Compounds: Other inhibitors targeting SARS-CoV-2 include remdesivir, favipiravir, and lopinavir.
Uniqueness: this compound exhibits higher specificity and potency in inhibiting viral replication compared to some of these compounds. Its unique chemical structure allows for better binding affinity and stability, making it a more effective therapeutic agent.
Eigenschaften
Molekularformel |
C21H23ClFN5O4 |
|---|---|
Molekulargewicht |
463.9 g/mol |
IUPAC-Name |
5-chloro-N-[3-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]propyl]-1-(2-methylpropyl)indole-2-carboxamide |
InChI |
InChI=1S/C21H23ClFN5O4/c1-12(2)10-27-16-5-4-14(22)8-13(16)9-17(27)19(30)24-6-3-7-25-20(31)28-11-15(23)18(29)26-21(28)32/h4-5,8-9,11-12H,3,6-7,10H2,1-2H3,(H,24,30)(H,25,31)(H,26,29,32) |
InChI-Schlüssel |
ZSOQJYAJYKISGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCCNC(=O)N3C=C(C(=O)NC3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


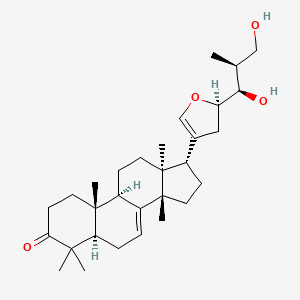
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
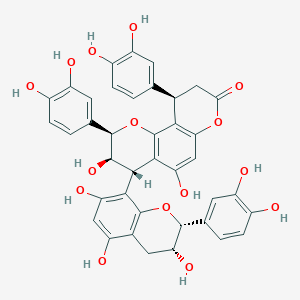
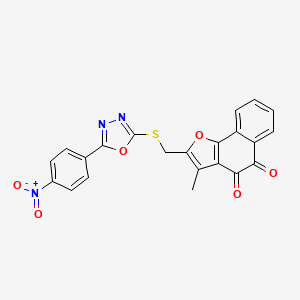

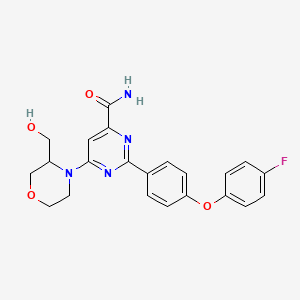
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
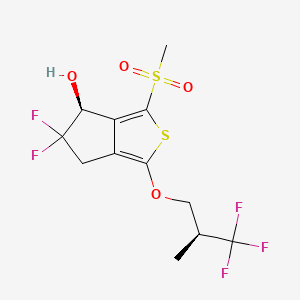
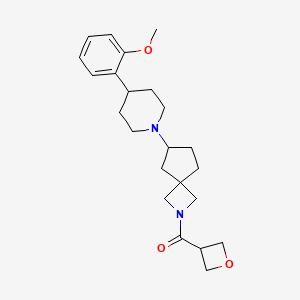
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
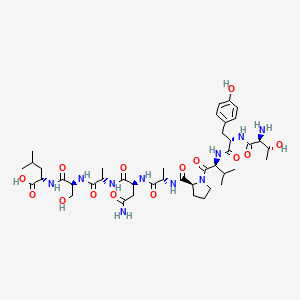
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
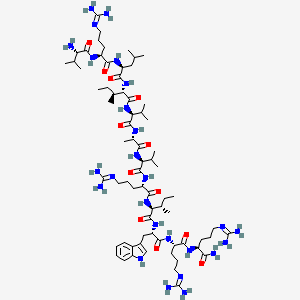
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
